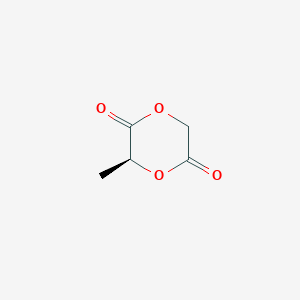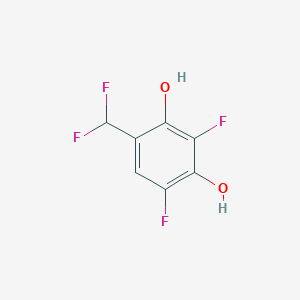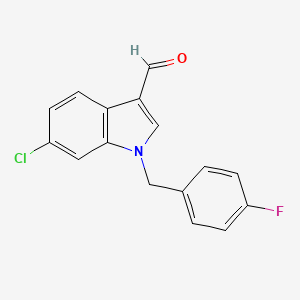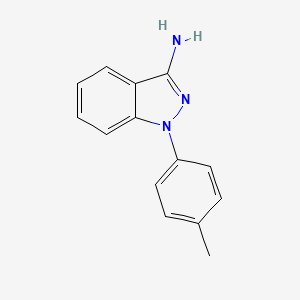
(3S)-3-Methyl-1,4-dioxane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Methyl-1,4-dioxane-2,5-dione is a cyclic ester derived from lactic acid. It is a versatile compound used in the production of biodegradable polymers, particularly polylactic acid (PLA). This compound is known for its biocompatibility and biodegradability, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: (3S)-3-Methyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the ring-opening polymerization of lactic acid under controlled conditions. Common initiators used in this process include tin(II) 2-ethylhexanoate and trifluoromethanesulfonic acid. The polymerization can be carried out in different environments such as vacuum-sealed vessels, high-pressure reactors, and microwave fields .
Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of starch or sugar to produce lactic acid, which is then polymerized to form the compound. The process is optimized to achieve high yields and purity, with careful control of temperature and pressure conditions .
化学反応の分析
Types of Reactions: (3S)-3-Methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
科学的研究の応用
(3S)-3-Methyl-1,4-dioxane-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polylactic acid (PLA), a biodegradable polymer.
Biology: Serves as a scaffold material for tissue engineering, aiding in the regeneration and repair of tissues.
Medicine: Utilized in the fabrication of medical devices such as sutures and implants that safely degrade within the body over time.
Industry: Employed in the production of biodegradable plastics and other eco-friendly materials.
作用機序
The mechanism of action of (3S)-3-Methyl-1,4-dioxane-2,5-dione centers on its ability to form polymers. Upon exposure to heat, the compound initiates a ring-opening polymerization reaction, resulting in the formation of a linear polymer chain. This polymer chain can undergo further modifications, enabling the creation of a diverse array of materials, including biodegradable polymers and medical devices .
類似化合物との比較
(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione: Another cyclic ester with similar properties but different stereochemistry.
(1S,3S,4S,7R,11R)-3-(4-Nitrophenyl)-11-aza-2,6-dioxatricyclo[5,3,1,04,11]undecane: A compound with a more complex structure and different applications.
Uniqueness: (3S)-3-Methyl-1,4-dioxane-2,5-dione is unique due to its specific stereochemistry, which imparts distinct properties and reactivity. Its ability to form biodegradable and biocompatible polymers makes it particularly valuable in medical and environmental applications .
特性
| 57377-80-7 | |
分子式 |
C5H6O4 |
分子量 |
130.10 g/mol |
IUPAC名 |
(3S)-3-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |
InChIキー |
MVXNGTMKSZHHCO-VKHMYHEASA-N |
異性体SMILES |
C[C@H]1C(=O)OCC(=O)O1 |
正規SMILES |
CC1C(=O)OCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)






![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)


